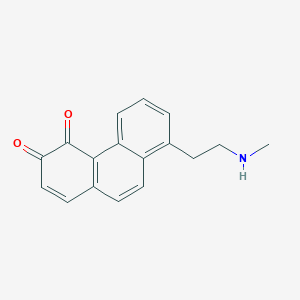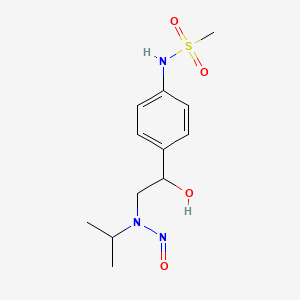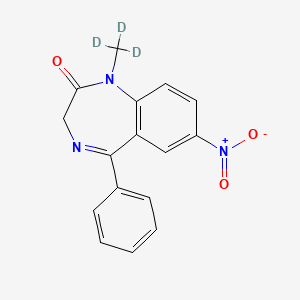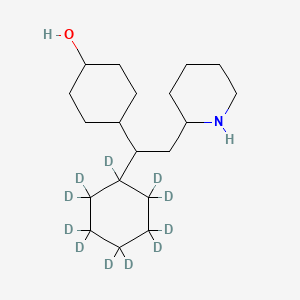![molecular formula C14H22ClNS B13441551 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride is a deuterated analog of 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine hydrochloride, a compound known for its potent effects as a phencyclidine (PCP) analog. This compound is primarily used in research settings to study the pharmacological and toxicological properties of PCP analogs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the thienyl group: The thienyl group is introduced via a substitution reaction.
Attachment of the pyrrolidine ring: The pyrrolidine ring is attached through a nucleophilic substitution reaction.
Deuteration: The compound is deuterated to replace hydrogen atoms with deuterium.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.
化学反应分析
Types of Reactions
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of PCP analogs.
Biology: Investigating the compound’s effects on cellular processes and receptor binding.
Medicine: Exploring potential therapeutic uses and toxicological effects.
Industry: Developing new materials and chemical processes.
作用机制
The compound exerts its effects by interacting with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. It acts as an antagonist, blocking the receptor and inhibiting the excitatory effects of glutamate. This leads to altered neurotransmission and various pharmacological effects.
相似化合物的比较
Similar Compounds
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine hydrochloride: The non-deuterated analog.
Phencyclidine (PCP): A well-known dissociative anesthetic.
Ketamine: Another NMDA receptor antagonist with similar effects.
Uniqueness
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and different pharmacokinetic properties compared to its non-deuterated analog. This makes it valuable for research purposes, particularly in studies involving metabolic pathways and receptor interactions.
属性
分子式 |
C14H22ClNS |
|---|---|
分子量 |
279.9 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,5,5-octadeuterio-1-(1-thiophen-2-ylcyclohexyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H21NS.ClH/c1-2-8-14(9-3-1,13-7-6-12-16-13)15-10-4-5-11-15;/h6-7,12H,1-5,8-11H2;1H/i4D2,5D2,10D2,11D2; |
InChI 键 |
XPJMEJRMZUCOBA-FNVMJRNMSA-N |
手性 SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C2(CCCCC2)C3=CC=CS3)([2H])[2H])([2H])[2H])[2H].Cl |
规范 SMILES |
C1CCC(CC1)(C2=CC=CS2)N3CCCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)


![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)


![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)

![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)


